N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-6-(methoxymethyl)pyrimidin-4-amine
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Overview
Description
Pyrimidine derivatives, such as the one you mentioned, are known to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry . These compounds are often used to prepare libraries of novel heterocyclic compounds with potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the design and creation of novel 2-(pyridin-2-yl) pyrimidine derivatives . These compounds are then evaluated for their biological activities .Molecular Structure Analysis
The molecular structure of these compounds often includes a pyrimidine moiety, which is a ring-like structure that is a key component of many bioactive molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can vary widely, depending on the specific structures and functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by factors such as their molecular structure, the presence of functional groups, and the conditions under which they are synthesized .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-6-(methoxymethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-25(13-16-7-4-3-5-8-16)20-17(9-6-10-21-20)12-22-19-11-18(14-26-2)23-15-24-19/h3-11,15H,12-14H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBHRQXTQLUTLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC3=NC=NC(=C3)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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